2-Chloro-4-(1H-pyrazol-1-yl)benzamide 2-Chloro-4-(1H-pyrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15954281
InChI: InChI=1S/C10H8ClN3O/c11-9-6-7(14-5-1-4-13-14)2-3-8(9)10(12)15/h1-6H,(H2,12,15)
SMILES:
Molecular Formula: C10H8ClN3O
Molecular Weight: 221.64 g/mol

2-Chloro-4-(1H-pyrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC15954281

Molecular Formula: C10H8ClN3O

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(1H-pyrazol-1-yl)benzamide -

Specification

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
IUPAC Name 2-chloro-4-pyrazol-1-ylbenzamide
Standard InChI InChI=1S/C10H8ClN3O/c11-9-6-7(14-5-1-4-13-14)2-3-8(9)10(12)15/h1-6H,(H2,12,15)
Standard InChI Key ZEMBEJLNPTUEDX-UHFFFAOYSA-N
Canonical SMILES C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzamide core (C6H5CONH2\text{C}_6\text{H}_5\text{CONH}_2) modified at two positions:

  • Chlorine substitution at the 2-position of the benzene ring, enhancing electrophilicity and influencing binding interactions.

  • 1H-Pyrazol-1-yl group at the 4-position, introducing a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This moiety contributes to hydrogen bonding and π-π stacking capabilities .

The spatial arrangement of these substituents creates a planar geometry optimized for target engagement, as evidenced by molecular docking studies of analogous compounds .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS Registry Number1491005-15-2
Molecular FormulaC10H8ClN3O\text{C}_{10}\text{H}_8\text{ClN}_3\text{O}
Molecular Weight (g/mol)221.64
Predicted logP\log P2.1 (Calculated via XLogP3)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, pyrazole N)

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit synthesis protocol for 2-chloro-4-(1H-pyrazol-1-yl)benzamide is documented in the literature, analogous compounds provide actionable insights:

  • Precursor Preparation: 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid serves as a likely intermediate, synthesized via Ullmann coupling between 2-chloro-4-iodobenzoic acid and pyrazole under copper catalysis .

  • Amidation: Reaction of the acid chloride derivative with ammonium hydroxide or primary amines yields the target benzamide. Alternative methods employ carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

Optimization Challenges

  • Regioselectivity: Ensuring exclusive substitution at the 4-position requires careful control of reaction stoichiometry and temperature.

  • Purification: The compound’s moderate polarity (logP2.1\log P \approx 2.1) necessitates chromatographic separation using silica gel with ethyl acetate/hexane gradients .

Biological Activity and Mechanistic Insights

Androgen Receptor Antagonism

Structural analogs such as 2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide demonstrate potent AR antagonism (IC50_{50} up to 69 nM) in prostate cancer models. Key interactions include:

  • Hydrophobic contacts between the chlorophenyl group and AR’s Leu704 and Met745.

  • Hydrogen bonding via the pyrazole N2 atom to Asn705 .
    Though direct evidence for 2-chloro-4-(1H-pyrazol-1-yl)benzamide is lacking, its structural congruence suggests comparable binding modes.

Applications in Drug Discovery

Prostate Cancer Therapeutics

The compound’s ability to circumvent common AR mutations (e.g., T878A) makes it a candidate for overcoming enzalutamide resistance. Molecular dynamics simulations predict stable binding to the AR ligand-binding domain despite mutation-induced conformational changes .

Antibacterial Agent Development

Modifications to the pyrazole ring (e.g., trifluoromethyl groups) enhance membrane permeability and target affinity. AN7973, a related benzoxaborole-benzamide hybrid, demonstrates potent activity against Gram-negative pathogens by inhibiting leucyl-tRNA synthetase .

Future Perspectives

Target Validation

CRISPR-Cas9 screening could identify novel protein targets, while cryo-EM may elucidate binding poses within AR or microbial enzymes.

Synthetic Methodology

Flow chemistry approaches may enhance yield and regioselectivity during pyrazole coupling steps, reducing reliance on hazardous solvents.

Preclinical Development

Prioritize ADMET studies to assess chronic toxicity and cytochrome P450 inhibition potential. Co-crystallization with AR mutants (e.g., L702H) will guide structure-based optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator